molecular formula C27H30BrNO2 B4946435 6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE

6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE

Cat. No.: B4946435
M. Wt: 480.4 g/mol
InChI Key: GRHZKJFWKKKIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butylphenol with bromine to form 3,5-di-tert-butyl-4-bromophenol. This intermediate is then reacted with cyclohexanone in the presence of a base to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-3’,5’-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1’-CYCLOHEXANE]-2’,5’-DIEN-4’-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-bromo-2',6'-ditert-butyl-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BrNO2/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)31-22-13-12-18(28)14-21(22)29-27/h7-16,24,29H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZKJFWKKKIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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